Impact of 4-Fluoro Substitution on Physicochemical Properties
A direct comparison with its non-fluorinated analog, Ethyl N-formyl-3-oxo-N-(1-phenylethyl)alaninate (CAS 83763-26-2), demonstrates the impact of the 4-fluoro substituent on key physicochemical parameters. The target fluoro compound has a higher molecular weight and, based on computed LogP data from different sources, appears to exhibit a lower lipophilicity (LogP 1.79 [1]) compared to the non-fluorinated analog (computed LogP 1.97 ). This difference is critical for modulating absorption, distribution, metabolism, and excretion (ADME) properties.
| Evidence Dimension | Physicochemical Properties (MW, LogP, Boiling Point) |
|---|---|
| Target Compound Data | Molecular Weight: 281.28 g/mol; LogP: 1.79 (proprietary algorithm [1]); Boiling Point: Not available |
| Comparator Or Baseline | Ethyl N-formyl-3-oxo-N-(1-phenylethyl)alaninate (CAS 83763-26-2): Molecular Weight: 263.29 g/mol; LogP: 1.97 (computed ); Density: 1.156 g/cm³; Boiling Point: 425.5 °C at 760 mmHg |
| Quantified Difference | Molecular Weight increase: +18 g/mol (6.8% increase). Computed LogP decrease: -0.18 units, suggesting a decrease in lipophilicity due to the electron-withdrawing fluorine. |
| Conditions | Data from two different source databases (SIELC [1] and Chemsrc ) and ChemBlink . |
Why This Matters
The quantifiable difference in lipophilicity and molecular weight confirms that the 4-fluoro compound cannot be substituted with the non-fluorinated analog in studies where these properties are critical to the experimental outcome.
- [1] SIELC Technologies. Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate. CAS 84962-54-9. View Source
